REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[OH-].[K+:15]>>[C:1]([O-:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[K+:15] |f:1.2,3.4|
|
Name
|
|
Quantity
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18.8 g
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Type
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reactant
|
Smiles
|
C(CCCCCCCCC=C)(=O)O
|
Name
|
ethanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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200 mL
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
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Details
|
with stirring at 0° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The volatile matter was distilled off under reduced pressure
|
Type
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CUSTOM
|
Details
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to give a crude product
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Type
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WASH
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Details
|
The crude product was washed with acetone
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Type
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TEMPERATURE
|
Details
|
heated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC=C)(=O)[O-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |